An In-depth Technical Guide to the Chemical Properties of 2,4-Dinitrophenyl Thiocyanate
An In-depth Technical Guide to the Chemical Properties of 2,4-Dinitrophenyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrophenyl thiocyanate (B1210189) (DNPT) is an organic compound featuring a dinitrophenyl group attached to a thiocyanate moiety. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
Core Chemical Properties
2,4-Dinitrophenyl thiocyanate is a yellow crystalline solid.[1][2] Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 1594-56-5 | [3] |
| Molecular Formula | C₇H₃N₃O₄S | [3] |
| Molecular Weight | 225.18 g/mol | [3][4] |
| Appearance | Light yellow to yellow-orange powder/crystal | [1] |
| Melting Point | 138-140 °C | [2][5] |
| Boiling Point | 368.4 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.62 - 1.72 g/cm³ (estimate) | [1][3][5] |
| Solubility | Insoluble in water | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data and Observations | Reference |
| ¹H NMR | Spectrum available in CDCl₃/CCl₄ solution. | [6] |
| ¹³C NMR | Spectrum available. | [6] |
| Infrared (IR) | Spectra available (KBr disc, nujol mull, ATR-IR, Vapor Phase). | [4][6] |
| Mass Spectrometry (MS) | Spectrum available. | [6] |
| Raman Spectroscopy | FT-Raman spectrum available. | [4] |
Experimental Protocols
Synthesis of 2,4-Dinitrophenyl Thiocyanate
A common method for the synthesis of 2,4-Dinitrophenyl thiocyanate involves the reaction of 2,4-dinitrochlorobenzene with a thiocyanate salt. A detailed experimental protocol is provided below, based on established chemical literature.
Materials:
-
2,4-Dinitrochlorobenzene
-
Potassium thiocyanate (or Sodium thiocyanate)
-
Ethanol (or other suitable solvent)
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 2,4-dinitrochlorobenzene in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a stoichiometric equivalent or a slight excess of potassium thiocyanate to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials and inorganic salts.
-
If the product does not precipitate, the solvent can be partially or fully removed under reduced pressure to induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,4-Dinitrophenyl thiocyanate.
-
Dry the purified product under vacuum to remove any residual solvent.
High-Performance Liquid Chromatography (HPLC) Analysis
2,4-Dinitrophenyl thiocyanate can be analyzed using reverse-phase HPLC. A general method is described below.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio can be optimized, but a common starting point is a gradient or isocratic elution with a significant proportion of acetonitrile. For Mass Spectrometry (MS) compatibility, a volatile acid like formic acid can be added to the mobile phase instead of non-volatile acids like phosphoric acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance, which can be determined from its UV-Vis spectrum.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard solution of 2,4-Dinitrophenyl thiocyanate of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution by dissolving the material to be analyzed in the mobile phase or a compatible solvent.
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution to determine the presence and quantity of 2,4-Dinitrophenyl thiocyanate.
-
Quantification can be performed by comparing the peak area of the analyte in the sample to the peak area of the standard.
Biological Activity and Signaling Pathways
While direct and extensive research on the specific signaling pathways modulated by 2,4-Dinitrophenyl thiocyanate is limited, its structural components—the 2,4-dinitrophenyl group and the thiocyanate group—provide insights into its potential biological activities.
The 2,4-dinitrophenyl moiety is present in 2,4-dinitrophenol (B41442) (DNP), a well-known mitochondrial uncoupler. DNP disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production. This mechanism of action has been explored in the context of weight loss and, more recently, for its potential in treating metabolic diseases and certain cancers. The uncoupling of oxidative phosphorylation can lead to increased reactive oxygen species (ROS) production and induce cellular stress, which can trigger various signaling pathways, including those involved in apoptosis.
The thiocyanate group is known to be involved in various biological processes, including the innate immune system. It can be oxidized by peroxidases to form hypothiocyanite, a potent antimicrobial agent.
Given the presence of the 2,4-dinitrophenyl group, it is plausible that 2,4-Dinitrophenyl thiocyanate could exhibit some degree of mitochondrial uncoupling activity, although this has not been explicitly demonstrated. Such activity would have significant implications for cellular energy metabolism and could trigger downstream signaling events.
Below is a diagram illustrating the hypothetical signaling pathway that could be influenced by 2,4-Dinitrophenyl thiocyanate, based on the known effects of 2,4-dinitrophenol.
Caption: Hypothetical signaling pathway affected by 2,4-Dinitrophenyl thiocyanate.
Safety and Handling
2,4-Dinitrophenyl thiocyanate is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a flammable solid and is irritating to the eyes, respiratory system, and skin.[3][5][7] It is also suspected of causing genetic defects.[7] Contact with acids can liberate very toxic gas.[2][7]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[5][8]
-
In case of insufficient ventilation, wear suitable respiratory equipment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid dust formation and inhalation.[7]
-
Keep away from heat, sparks, and open flames.[8]
-
Handle in a well-ventilated area.[9]
Storage:
First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.[2]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2][5]
-
If inhaled: Move to fresh air.[2]
-
If swallowed: Rinse mouth with water and seek medical attention.[8]
Conclusion
2,4-Dinitrophenyl thiocyanate is a compound with well-defined chemical and physical properties. While its biological role is not as extensively studied as some of its structural analogs, its potential to interact with biological systems, particularly through mechanisms related to mitochondrial function, warrants further investigation. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting the need for more in-depth studies to fully elucidate its potential applications in drug development and other scientific disciplines.
References
- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitrophenyl thiocyanate | C7H3N3O4S | CID 15325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
